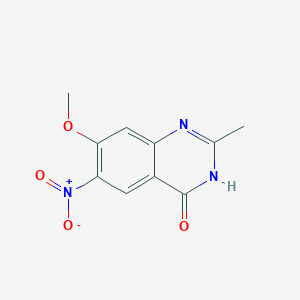
7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique substituents, may exhibit distinct chemical and biological behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Nitration: Introduction of the nitro group at the 6th position of the quinazolinone ring.
Methylation: Addition of a methyl group at the 2nd position.
Methoxylation: Introduction of a methoxy group at the 7th position.
Common reagents used in these reactions include nitric acid for nitration, methyl iodide for methylation, and sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinazolinone oxides.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
- **Bi
Chemistry: As a building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
7-methoxy-2-methyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O4/c1-5-11-7-4-9(17-2)8(13(15)16)3-6(7)10(14)12-5/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
XEEZGVTWDKTBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


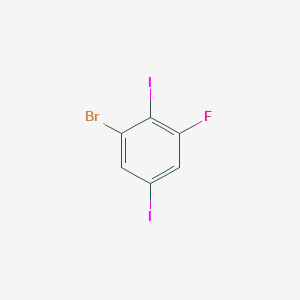
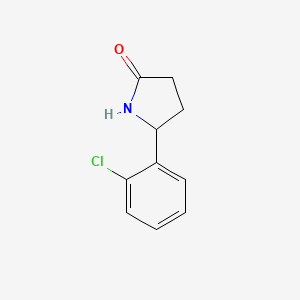
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)


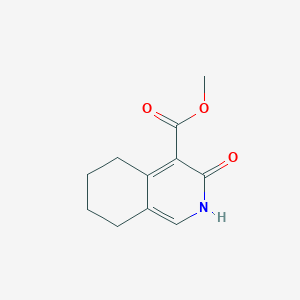
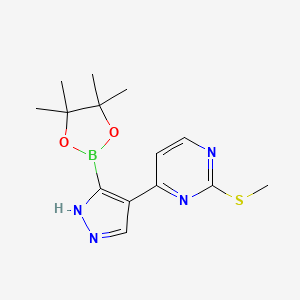
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
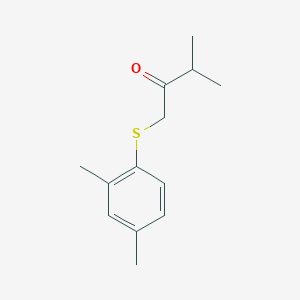
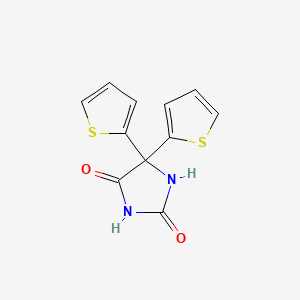
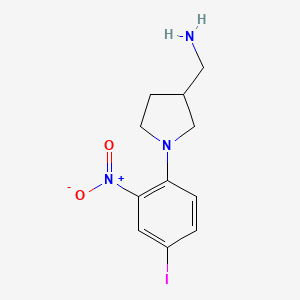
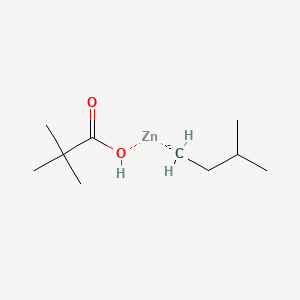
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
